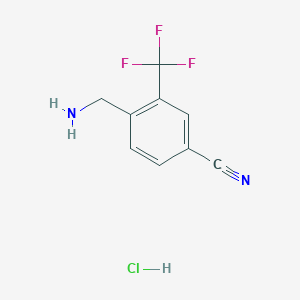![molecular formula C7H4N2O4 B13668837 3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
3-Nitrofuro[3,4-b]pyridin-5(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrofuro[3,4-b]pyridin-5(7H)-one: is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrofuro[3,4-b]pyridin-5(7H)-one typically involves the following steps:
Cyclization: Formation of the fused ring system through cyclization reactions.
A common synthetic route involves the use of 7-chloro-6-nitrofuro[3,2-b]pyridine as a starting material. This compound undergoes nucleophilic substitution, followed by palladium-carbon reduction and cyclization reactions . The reaction conditions are generally mild, and the product yield is high, making this method suitable for industrial production.
Industrial Production Methods
The industrial production of this compound leverages the aforementioned synthetic route due to its efficiency and high yield. The process involves large-scale nitration and cyclization reactions under controlled conditions to ensure product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitrofuro[3,4-b]pyridin-5(7H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Cyclization: Formation of additional fused ring systems.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium-carbon catalyst.
Substitution: Nucleophiles such as amines or thiols are used under basic or acidic conditions.
Cyclization: Cyclization reactions often require catalysts like palladium or copper.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted derivatives with various functional groups.
Cyclization: Fused polycyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
3-Nitrofuro[3,4-b]pyridin-5(7H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar fused ring system but with different functional groups.
1H-Pyrrolo[2,3-b]pyridine: Another fused heterocycle with distinct biological activities.
3-Aryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-ylamine: Known for its kinase inhibitory activity.
Uniqueness
3-Nitrofuro[3,4-b]pyridin-5(7H)-one is unique due to its specific combination of a nitro group and a fused furan-pyridine ring system. This structure imparts distinct electronic properties and reactivity, making it valuable in both medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C7H4N2O4 |
|---|---|
Molekulargewicht |
180.12 g/mol |
IUPAC-Name |
3-nitro-7H-furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H4N2O4/c10-7-5-1-4(9(11)12)2-8-6(5)3-13-7/h1-2H,3H2 |
InChI-Schlüssel |
CNFNLERXFJHMCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)


![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)

![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)








